molecular formula C16H22O3 B8099589 Methyl 9-oxo-9-phenylnonanoate

Methyl 9-oxo-9-phenylnonanoate

Cat. No.: B8099589
M. Wt: 262.34 g/mol
InChI Key: FPCMJZKMBFMYOB-UHFFFAOYSA-N
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Description

Methyl 9-oxo-9-phenylnonanoate is an organic compound with the molecular formula C16H22O3. It is a methyl ester derivative of 9-oxo-9-phenylnonanoic acid. This compound is known for its unique structure, which includes a phenyl group attached to a nonanoate chain with a ketone functional group at the ninth position. It is used in various chemical research and industrial applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 9-oxo-9-phenylnonanoate can be synthesized through several methods. One common approach involves the esterification of 9-oxo-9-phenylnonanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group in the compound can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Methyl 9-oxo-9-phenylnonanoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 9-oxo-9-phenylnonanoate involves its reactivity with various biological and chemical entities. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can influence molecular targets and pathways, such as enzyme activity and metabolic processes .

Comparison with Similar Compounds

    Methyl 9-oxo-9-phenyloctanoate: Similar structure but with a shorter carbon chain.

    Methyl 9-oxo-9-phenylundecanoate: Similar structure but with a longer carbon chain.

    Ethyl 9-oxo-9-phenylnonanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Methyl 9-oxo-9-phenylnonanoate is unique due to its specific carbon chain length and the presence of both a phenyl group and a ketone functional group. This combination of features imparts distinct reactivity and properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

methyl 9-oxo-9-phenylnonanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-19-16(18)13-9-4-2-3-8-12-15(17)14-10-6-5-7-11-14/h5-7,10-11H,2-4,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCMJZKMBFMYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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